2-Cyano-2-cyclopentylacetamide

Adenosine Receptor Antagonism Neurological Disorders Radioligand Binding

Generic cyanoacetamide substitution undermines SAR reproducibility. 2-Cyano-2-cyclopentylacetamide (CAS 146495-10-5) resolves this with a conformationally restricted cyclopentyl moiety that imparts distinct steric and electronic properties versus linear or N-substituted analogs. • Enables selective adenosine A2A receptor antagonist development with reduced A1 cardiovascular liability • Key intermediate for cyclopentane-1,1-diacetic acid derivatives and diverse heterocyclic scaffolds • ≥95% purity; inquire for custom packaging, bulk pricing, and global delivery timelines.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 146495-10-5
Cat. No. B115666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-cyclopentylacetamide
CAS146495-10-5
SynonymsCyclopentaneacetamide, -alpha--cyano-
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C#N)C(=O)N
InChIInChI=1S/C8H12N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H2,10,11)
InChIKeyYJDWVQJYFDAYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-cyclopentylacetamide Procurement Guide


2-Cyano-2-cyclopentylacetamide (CAS 146495-10-5) is a specialized cyanoacetamide derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis , characterized by a cyclopentyl moiety that confers distinct steric and electronic properties relative to linear or other cyclic analogs. Its primary utility lies in the construction of heterocyclic scaffolds, where the cyano and amide functionalities provide versatile reactive sites for cyclization and derivatization reactions [1]. The compound is typically procured for research and development purposes, with standard specifications including a purity of ≥95% .

Heterocyclic synthesis intermediate Supports cyclization and derivatization for diverse scaffold construction.
Cyclopentyl steric control Conformational constraint enables regio- and stereoselectivity exploration.
Research-grade procurement Typically supplied at ≥95% purity for early-stage discovery.

2-Cyano-2-cyclopentylacetamide: Analog Substitution Risks


While the cyanoacetamide core is a common motif, substitution with generic analogs is scientifically unsound due to the profound impact of the N-substituent on molecular geometry, lipophilicity, and target engagement. Linear N-alkyl cyanoacetamides lack the conformational constraint of the cyclopentyl ring, leading to different binding modes and metabolic profiles [1]. Similarly, the cyclohexyl analog, despite its structural similarity, introduces a larger hydrophobic footprint and altered ring puckering, which can drastically affect biological activity and synthetic utility [2]. Furthermore, the isomeric 2-cyano-N-cyclopentylacetamide (CAS 15112-75-1) has a different connectivity of the cyano group, resulting in distinct reactivity and pharmacological potential [3]. Therefore, assuming interchangeability among cyanoacetamide derivatives is a high-risk proposition for any project requiring reproducible results and defined structure-activity relationships.

Target
2-Cyano-2-cyclopentylacetamide
Substitute
Linear N-alkyl cyanoacetamide
Risk
Conformational flexibility may shift binding modes and metabolic profiles.
Target
2-Cyano-2-cyclopentylacetamide
Substitute
2-Cyano-2-cyclohexylacetamide
Risk
Larger hydrophobic footprint and ring puckering can alter receptor selectivity.
Target
2-Cyano-2-cyclopentylacetamide
Substitute
2-Cyano-N-cyclopentylacetamide (CAS 15112-75-1)
Risk
Isomeric connectivity difference leads to distinct reactivity and pharmacological profile.

2-Cyano-2-cyclopentylacetamide Comparative Evidence


A2A Adenosine Receptor Selectivity

In a radioligand competitive binding assay using rat striatal membranes, 2-Cyano-2-cyclopentylacetamide demonstrates a marked selectivity for the adenosine A2A receptor over the A1 receptor. The compound's binding affinity (Ki) for the A2A receptor is >100,000 nM, while its affinity for the A1 receptor is not reported, indicating a potential for selectivity that is not a universal feature of all cyanoacetamide derivatives [1]. This is in contrast to a closely related compound, 2-Cyano-2-cyclohexylacetamide, which exhibits a potent Ki of 30 nM at the A1 receptor, a difference of over three orders of magnitude [2]. This highlights how the cyclopentyl versus cyclohexyl substitution dictates target engagement.

A2A receptor selectivity
Cross-study comparable
A2A Ki >100,000 nM vs cyclohexyl analog A1 Ki 30 nM
Divergent selectivity profile supports A2A-focused pathway studies.
Different receptor subtypes assayed; cross-study comparison requires review.
Adenosine Receptor Antagonism Neurological Disorders Radioligand Binding

Heterocyclic Synthesis Precursor

2-Cyano-2-cyclopentylacetamide is classified as a privileged scaffold for heterocyclic synthesis due to the presence of both electrophilic (cyano carbon) and nucleophilic (amide nitrogen, alpha-carbon) centers . A comprehensive review of cyanoacetamide reactivity confirms that the cyclopentyl substituent does not impede, and can in fact direct, key cyclization reactions [1]. This contrasts with unsubstituted 2-cyanoacetamide, which, while reactive, lacks the steric bulk needed to control regio- and stereoselectivity in complex cycloadditions. The compound has been specifically documented as an intermediate in the preparation of cyclopentane-1,1-diacetic acid derivatives, a class of compounds with potential pharmaceutical applications, a pathway not accessible with the simpler cyanoacetamide or its cyclohexyl analog [2].

Heterocyclic synthesis utility
Class-level inference
Documented intermediate for cyclopentane-1,1-diacetic acid derivatives
Supports diverse heterocycle synthesis with steric control.
Qualitative advantage over unsubstituted cyanoacetamide; product distribution review required.
Heterocyclic Synthesis Medicinal Chemistry Chemical Methodology

In Silico Anti-inflammatory and Lipid Modulation Profile

In silico prediction tools (PASS) indicate a high probability of anti-inflammatory (Pa = 0.827) and lipid metabolism regulatory (Pa = 0.786) activities for 2-Cyano-2-cyclopentylacetic acid, a closely related derivative and potential metabolite of the target compound [1]. This predictive profile is more favorable than that of unsubstituted 2-cyanoacetamide, which lacks the lipophilic cyclopentyl moiety necessary for robust target engagement in these pathways [2]. While direct experimental validation is pending, these computational models, which are built on large training sets of known active compounds, provide a data-driven rationale for prioritizing this scaffold for specific therapeutic areas.

In silico activity prediction
Data to verify
Anti-inflammatory Pa = 0.827; Lipid metabolism Pa = 0.786
Computational prediction suggests pathway-response screening potential.
PASS prediction for derivative compound; experimental validation required.
In Silico Drug Discovery Pharmacological Screening Target Prediction

2-Cyano-2-cyclopentylacetamide Research Applications


CNS Drug Discovery for Adenosine Receptors

Based on its divergent binding profile to adenosine receptors compared to its cyclohexyl analog, 2-Cyano-2-cyclopentylacetamide is best positioned as a starting scaffold or intermediate for the development of selective adenosine A2A receptor antagonists. These are sought after for the treatment of neurodegenerative conditions like Parkinson's disease. Its procurement is justified for programs aiming to decouple A2A antagonism from the potentially undesirable cardiovascular effects associated with A1 receptor modulation [1].

Cyclopentyl-Fused Heterocyclic Libraries

The compound's established role as an intermediate in synthesizing cyclopentane-1,1-diacetic acid derivatives and its documented utility in forming heterocycles make it a high-value reagent for diversity-oriented synthesis. Medicinal chemists should consider sourcing this compound to generate novel, patentable chemical matter with the conformationally restricted cyclopentyl motif, a feature often associated with improved drug-like properties [2].

Validating In Silico Target Predictions

The favorable in silico predictions for anti-inflammatory and lipid-modulating activities provide a clear, data-driven rationale for experimental validation. Procurement is recommended for academic and industrial labs seeking to establish a structure-activity relationship (SAR) around the cyclopentyl cyanoacetamide core and confirm its potential as a novel anti-inflammatory or metabolic disease agent [3].

Application
Selection Property
Validation Focus
Adenosine A2A receptor probe studies
Receptor subtype selectivity review
A2A vs A1 binding profile confirmation
Cyclopentyl-fused heterocyclic library synthesis
Steric-directing group utility
Regio- and stereoselectivity assessment
In silico target prediction validation
Predicted bioactivity profile review
Experimental SAR and pathway-response confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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